N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPALIXJGIVCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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